3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole
Overview
Description
The compound “3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole” is a chemical compound with the molecular formula C10H6ClF2NO . It is used in the field of life sciences .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-propyl-N-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)amino]-2-propanols, which are analogues of fluconazole, have been synthesized . Another study reported the synthesis of a copper (II) complex by reacting CuCl2 and fluconazole at reflux in water and tetrahydrofuran .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single crystal X-ray diffraction analysis .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies have reported reactions involving similar compounds .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 229.612 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Herbicidal Activity
Isoxazole derivatives have been recognized for their herbicidal properties. For instance, a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds and showed a low mammalian and environmental toxicity in various toxicological tests (Hwang et al., 2005).
Anti-Stress Agents
Isoxazole derivatives have been studied for their potential as anti-stress agents. A series of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized and evaluated for anti-stress activity. They demonstrated the ability to attenuate stress-induced behavioral alterations in mice, suggesting their potential as lead molecules for the development of anti-stress agents (Badru et al., 2012).
Anticancer Properties
Certain isoxazole derivatives have been explored for their anticancer properties. For example, 3,5-disubstituted isoxazole derivatives have been synthesized and tested for antiproliferative properties against cancer cell lines, showing the potential for further development in cancer treatment (Ananda et al., 2016).
Cognitive Enhancers
Isoxazole derivatives have also been investigated for their cognitive-enhancing properties. N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues were found to be potent agonists of human 5-HT(2A) and 5-HT(2C) receptors, with potential as bioavailable cognitive enhancers (Jensen et al., 2013).
Antidiabetic Agents
Isoxazole derivatives have been identified as potential antidiabetic agents. A family of acidic azoles, including isoxazol-3- and -5-ones, showed significant plasma glucose-lowering activity in genetically obese, diabetic mice, indicating their potential as new classes of antidiabetic agents (Kees et al., 1995).
Immunomodulatory Effects
The immunomodulatory properties of isoxazole derivatives have also been explored. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide demonstrated considerable immunomodulatory properties, potentially useful for the treatment of autoimmune diseases or as an adjuvant for vaccines (Drynda et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing difluoromethyl groups, are often used to functionalize diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
Difluoromethylation is a common process in the synthesis of biologically active compounds, suggesting that this compound may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction between this compound and these enzymes involves the formation of a stable complex, leading to the inhibition of enzyme activity. This inhibition can have downstream effects on various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the inhibition of cytochrome P450 enzymes by this compound involves the formation of a covalent bond between the compound and the enzyme’s active site . This covalent binding prevents the enzyme from catalyzing its normal reactions, thereby altering metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where a certain dosage level is required to achieve a measurable biological effect.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have their own biological effects. The metabolism of this compound can also influence metabolic flux, as the inhibition of key enzymes can result in the accumulation or depletion of specific metabolites. Additionally, cofactors such as NADPH are required for the enzymatic reactions involving this compound, further highlighting its role in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which can influence its localization and accumulation. For example, binding to cytoplasmic proteins can facilitate its transport to specific cellular compartments, while binding to membrane proteins can affect its distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For instance, localization to the mitochondria can influence mitochondrial function and energy metabolism, while nuclear localization can affect gene expression and cell signaling pathways.
Properties
IUPAC Name |
3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-5-7-4-10(15-14-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZGANGOKHRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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